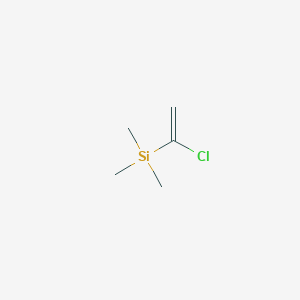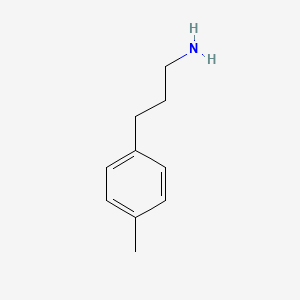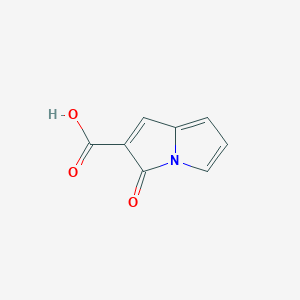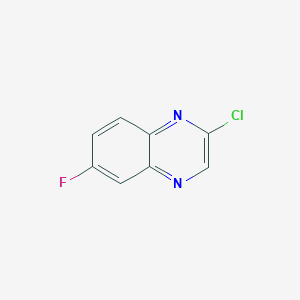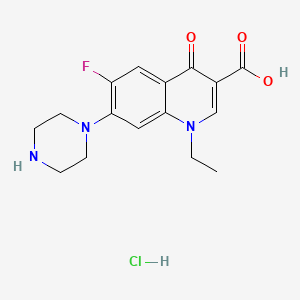
3-(三氟甲基)-5,6,7,8-四氢-1,6-萘啶
描述
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydro-naphthyridine ring
科学研究应用
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
作用机制
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often involved in radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate .
Biochemical Pathways
It’s worth noting that the trifluoromethyl group is often involved in various biochemical reactions, including radical trifluoromethylation .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Result of Action
Compounds with similar structures have shown promising anti-cancer properties .
Action Environment
The action, efficacy, and stability of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can be influenced by various environmental factors. For instance, the presence of certain enzymes or co-factors in the body can affect the compound’s activity. Additionally, the compound’s stability can be influenced by factors such as pH, temperature, and the presence of other chemicals .
生化分析
Biochemical Properties
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Cellular Effects
Currently, there is limited information available on the specific cellular effects of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine. Compounds with a trifluoromethyl group have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Molecular Mechanism
The reaction mechanism of electrophilic trifluoromethylations has been described as controversial with polar substitution or single electron transfer as likely candidates . The mechanism begins by generation of Si (CH 3) 3 X and a highly reactive [CF 3] − (trifluoromethide) intermediate .
Metabolic Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions .
化学反应分析
Types of Reactions: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug containing a trifluoromethyl group.
Trifluoromethylpyridine: A compound with similar trifluoromethyl functionality but different ring structure.
Uniqueness: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, bioavailability, and specificity in its interactions with biological targets .
属性
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7/h3,5,13H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYZZSGAOUFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624734-27-6 | |
| Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)-1,6-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624734-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine in the synthesis described in the research?
A1: The research focuses on an "efficient synthesis" for a specific CCR-2 antagonist salt []. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is identified as a key intermediate in this synthetic pathway. This suggests its importance in producing the final compound, likely due to its specific chemical structure and reactivity enabling further modifications to reach the target molecule.
Q2: Are there other synthetic routes to produce 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine?
A2: While the provided abstract mentions an "efficient syntheses" for this compound [], it doesn't delve into alternative routes. It's plausible that other methods exist, potentially with different yields, costs, or environmental impacts. Further research in chemical literature would be necessary to explore alternative synthetic pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
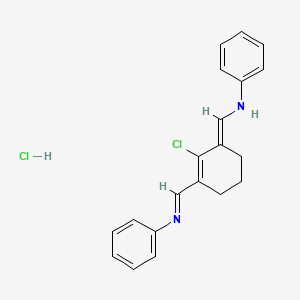
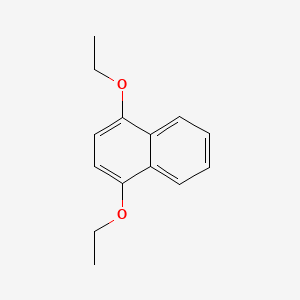
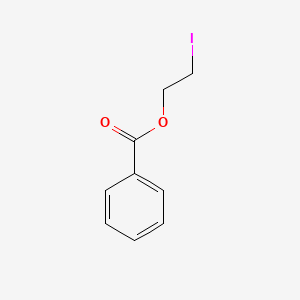
![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)

